Home > Products > Screening Compounds P134773 > 5-amino-4-oxopentanoate
5-amino-4-oxopentanoate -

5-amino-4-oxopentanoate

Catalog Number: EVT-1590273
CAS Number:
Molecular Formula: C5H8NO3-
Molecular Weight: 130.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-aminolevulinate is a monocarboxylic acid anion. It derives from a 4-oxopentanoate. It is a conjugate base of a 5-aminolevulinic acid.
Overview

5-amino-4-oxopentanoate, also known as 5-aminolevulinic acid, is a significant compound in organic chemistry and biochemistry. It serves as a precursor in the biosynthesis of heme, an essential component of hemoglobin and various enzymes. The compound's structure consists of an amino group, a ketone, and a pentanoate backbone, making it a versatile building block in synthetic chemistry.

Source

5-amino-4-oxopentanoate can be derived from natural sources, particularly from the metabolism of certain microorganisms and plants. It is also synthesized through various chemical processes in laboratory and industrial settings.

Classification

This compound is classified as an amino acid derivative and is categorized under organic compounds due to its functional groups that include both amine and carbonyl functionalities.

Synthesis Analysis

Methods

The synthesis of 5-amino-4-oxopentanoate can be achieved through several methods:

  1. Condensation Reactions: One common method involves the condensation of ethyl acetoacetate with ammonium chloride in the presence of reducing agents to form the desired compound.
  2. Hydrogenation: Another method includes the catalytic hydrogenation of 5-nitro-4-oxopentanoic acid derivatives under controlled conditions, which can yield high purity products .
  3. Fluorination Techniques: Recent studies have explored fluorination reactions to create specific analogs of 5-amino-4-oxopentanoate, enhancing its utility in medicinal chemistry .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. For instance, using palladium on carbon as a catalyst during hydrogenation can significantly improve reaction efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 5-amino-4-oxopentanoate features:

  • Molecular Formula: C₅H₈N₂O₃
  • Molecular Weight: Approximately 132.13 g/mol
  • Functional Groups: The compound contains an amino group (-NH₂), a ketone group (C=O), and a carboxylic acid group (-COOH) within its five-carbon chain.

Data

The three-dimensional structure can be visualized using molecular modeling software, which highlights the spatial arrangement of atoms crucial for its biological activity.

Chemical Reactions Analysis

Reactions

5-amino-4-oxopentanoate participates in various chemical reactions:

  1. Oxidation: It can be oxidized to form corresponding carboxylic acids.
  2. Reduction: Reduction reactions can convert it into primary amines.
  3. Substitution Reactions: The compound can undergo nucleophilic substitution to form various derivatives depending on the nucleophile used.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of solvent and reaction conditions plays a critical role in determining the outcome of these reactions.

Mechanism of Action

Process

In biological systems, 5-amino-4-oxopentanoate acts primarily as a precursor in heme biosynthesis. It is converted into protoporphyrin IX through enzymatic pathways involving several key enzymes such as porphobilinogen deaminase and uroporphyrinogen decarboxylase.

Data

The conversion process is crucial for the production of hemoglobin and other heme-containing proteins, which are vital for oxygen transport and various enzymatic functions in living organisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and polar solvents due to its ionic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; participates in condensation and substitution reactions readily.

Relevant data indicates that its melting point is around 150 °C, with specific heat capacity values varying based on hydration states.

Applications

5-amino-4-oxopentanoate has several scientific uses:

  1. Biochemical Research: It is widely used in studies related to heme synthesis and metabolic pathways.
  2. Pharmaceutical Development: As a precursor for synthesizing drugs targeting various diseases, including cancers where heme metabolism plays a role.
  3. Agricultural Chemistry: Employed in developing fertilizers or growth regulators that enhance plant metabolism.
Biosynthesis Pathways and Enzymatic Regulation of 5-Amino-4-Oxopentanoate

Role in Heme and Tetrapyrrole Biosynthesis

5-Amino-4-oxopentanoate (also known as 5-aminolevulinic acid, 5-ALA, or δ-aminolevulinic acid) is the universal precursor of tetrapyrroles, a class of biologically essential compounds that includes heme (in mammals), chlorophyll (in plants), and vitamin B₁₂. This non-proteinogenic amino acid occupies the first committed step in tetrapyrrole biosynthesis, serving as the molecular building block for porphyrin ring formation. In all organisms, the condensation of two molecules of 5-ALA generates porphobilinogen, which undergoes sequential enzymatic modifications to ultimately form functional tetrapyrroles. The metabolic fate of 5-ALA diverges significantly between biological kingdoms due to distinct biosynthetic pathways:

  • Shemin Pathway (Animals/Fungi/Alphaproteobacteria): 5-ALA is synthesized in mitochondria via the condensation of glycine and succinyl-CoA, catalyzed by 5-aminolevulinic acid synthase (ALAS). This pathway is tightly coupled to cellular energetics through succinyl-CoA, a citric acid cycle intermediate [1] [3] [5].
  • C5 Pathway (Plants/Algae/Most Bacteria/Archaea): 5-ALA originates from glutamate in plastids or chloroplasts. Glutamate is first activated by ligation to tRNAᴳˡᵘ, then reduced to glutamate-1-semialdehyde (GSA) by glutamyl-tRNA reductase. GSA is subsequently isomerized to 5-ALA by the pyridoxal 5′-phosphate (PLP)-dependent enzyme glutamate-1-semialdehyde 2,1-aminomutase (GSAM) [4] [5] [8].

Table 1: Biosynthetic Pathways of 5-Amino-4-oxopentanoate

Organismal GroupPathway NameSubstratesKey EnzymesCellular Location
Animals, Fungi, AlphaproteobacteriaShemin PathwayGlycine, Succinyl-CoA5-Aminolevulinic Acid Synthase (ALAS)Mitochondria
Plants, Algae, Most Bacteria, ArchaeaC5 Pathway (Beale Pathway)GlutamateGlutamyl-tRNA synthetase, Glutamyl-tRNA reductase, Glutamate-1-semialdehyde 2,1-aminomutase (GSAM)Plastids/Chloroplasts

5-Aminolevulinic Acid Synthase (ALAS) Mechanisms and Isoforms

In organisms utilizing the Shemin pathway, ALAS (EC 2.3.1.37) is the rate-limiting enzyme for heme biosynthesis. ALAS employs pyridoxal 5′-phosphate (PLP) as an essential cofactor, forming a Schiff base linkage with a conserved active-site lysine residue (Lys-313 in murine ALAS). The catalytic mechanism proceeds through discrete steps:

  • Schiff Base Formation: Glycine binds to the PLP-ALAS complex, forming an external aldimine.
  • Nucleophilic Attack: The glycine carbanion attacks the carbonyl carbon of succinyl-CoA.
  • Decarboxylation & CoA Release: The intermediate undergoes decarboxylation, releasing CoA and generating an enzyme-bound 2-amino-3-ketoadipate intermediate.
  • Product Release: Spontaneous decarboxylation yields 5-ALA, which is released from the enzyme [1] [3].

Mammals express two distinct ALAS isoforms encoded by separate genes:

  • ALAS1 (Housekeeping Isoform): Ubiquitously expressed and subject to tight feedback repression by intracellular heme pools. Primarily supports cellular heme requirements for respiratory cytochromes and other hemoproteins.
  • ALAS2 (Erythroid-Specific Isoform): Expressed exclusively in differentiating erythroid cells. Lacks the heme-responsive motifs found in ALAS1, allowing sustained high-level expression necessary for massive hemoglobin synthesis during erythropoiesis. Mutations in the ALAS2 gene cause X-linked sideroblastic anemia (XLSA), characterized by pathological mitochondrial iron accumulation in erythroblasts due to impaired heme synthesis [1] [3].

Table 2: Human ALAS Isoforms and Their Characteristics

IsoformGeneExpression PatternRegulationClinical Significance of Mutations
ALAS1ALAS1UbiquitousRepressed by heme via transcriptional, translational, and post-translational mechanismsNot directly linked to porphyrias
ALAS2ALAS2Erythroid-specificRelatively heme-insensitive; regulated by iron availability and erythroid transcription factors (e.g., GATA1)X-linked sideroblastic anemia (XLSA); Mutations may be pyridoxine (B6)-responsive, partially responsive, or refractory [1] [3]

Substrate Specificity and Catalytic Dynamics of ALAS

ALAS exhibits stringent specificity for its amino acid substrate, glycine. Structural modeling and site-directed mutagenesis studies using Rhodobacter sphaeroides ALAS identified key residues governing substrate recognition and binding:

  • Threonine 83 (Thr83): Positioned near the glycine binding pocket. Mutation to smaller residues (e.g., Ser) modestly broadens substrate tolerance to include alanine.
  • Alanine 115 (Ala115) and Valine 216 (Val216): Residues lining the substrate access channel. Substitution with smaller residues (e.g., Gly or Ala) enables the enzyme to accommodate bulkier amino acids like serine or threonine, albeit with significantly reduced catalytic efficiency compared to glycine [1] [3].
  • Arginine 439 (Arg439 in murine ALAS; Arg517 in human ALAS2): Critical for binding the carboxylate group of glycine via electrostatic interactions. Mutations at this position (e.g., R517C in XLSA patients) severely impair glycine binding and catalysis, explaining their pathological consequences [1] [3].

The enzyme’s catalytic efficiency is characterized by complex hysteresis, reflecting slow conformational changes during the reaction cycle. This kinetic behavior is particularly evident when using pseudo-substrates (e.g., 2-oxoglutarate instead of succinyl-CoA) or engineered enzyme variants, suggesting intrinsic dynamics in active site reorganization are crucial for efficient turnover [1] [3].

Table 3: Key Active Site Residues in ALAS and Effects of Mutagenesis

Residue (R. sphaeroides Numbering)Proposed RoleMutationEffect on Activity/Substrate Specificity
Thr83Glycine binding pocket sizeThr83SerEnables limited use of alanine as substrate
Ala115Substrate access channel sizeAla115GlyAllows accommodation of serine/threonine
Val216Substrate access channel sizeVal216AlaAllows accommodation of serine/threonine
Arg439 (Murine: Arg439; Human ALAS2: Arg517)Glycine carboxylate group bindingArg439Lys/Arg439Gln (Murine); Arg517Cys (Human)Drastic loss of activity; Pathogenic in humans (XLSA) [1] [3]

Feedback Inhibition by Heme and Metabolic Regulation

Intracellular heme levels exert exquisite feedback control over 5-ALA synthesis, primarily targeting ALAS1 to prevent heme overaccumulation:

  • Transcriptional Repression: Heme suppresses ALAS1 gene transcription.
  • mRNA Stability: Heme decreases the stability of ALAS1 mRNA.
  • Mitochondrial Import: Heme inhibits the transport of cytosolic pre-ALAS1 into mitochondria via direct binding to the TOM complex.
  • Protein Stability: Accumulated mitochondrial heme promotes the proteolytic degradation of mature ALAS1 by the Lon protease [1] [3].

In erythroid cells, ALAS2 expression escapes heme repression due to the absence of regulatory heme-responsive elements in its gene and mRNA. However, ALAS2 activity remains indirectly responsive to iron availability (its essential co-substrate) and cellular redox status. Dysregulation of this feedback loop underlies disorders like sideroblastic anemia, where impaired heme synthesis (e.g., due to ALAS2 mutations) leads to pathological iron accumulation in mitochondria despite adequate or elevated cellular iron levels. Interestingly, a subset of ALAS2 mutations (often near the PLP-binding site) retain partial enzyme activity that can be pharmacologically enhanced by high-dose pyridoxine (vitamin B6), the precursor of PLP, providing a therapeutic rationale for vitamin B6 supplementation in some XLSA patients [1] [3].

Figure: Model of Heme-Dependent Regulation of Mammalian ALAS Isoforms

[ Heme ]  │  ┌───────────────┴───────────────┐  │                               │  ▼ Transcriptional Repression    ▼ Mitochondrial Import Inhibition  [ ALAS1 Gene ]                [ Pre-ALAS1 Protein ]  ▼                               ▼  ▼ mRNA Stability               ▼ Proteolysis (Lon Protease)  [ ALAS1 mRNA ]                [ Mature ALAS1 ]  ▼                               │  ▼ Translation                       ▼  └─────────────►[ Functional ALAS1 ]◄──┐  │            │  ▼ (Activity) │  [ Heme Synthesis ]  ▲            │  └────────────┘  (Negative Feedback Loop)  [ ALAS2 Gene ]  │ (Erythroid-Specific Transcription)  ▼  [ ALAS2 mRNA ]  │  ▼ Translation  ▼  [ Pre-ALAS2 ] ───► Mitochondrial Import ───► [ Mature ALAS2 ]  │  ▼ (Activity - Heme insensitive)  [ Hemoglobin Synthesis ]  

Properties

Product Name

5-amino-4-oxopentanoate

IUPAC Name

5-amino-4-oxopentanoate

Molecular Formula

C5H8NO3-

Molecular Weight

130.12 g/mol

InChI

InChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9)/p-1

InChI Key

ZGXJTSGNIOSYLO-UHFFFAOYSA-M

SMILES

C(CC(=O)[O-])C(=O)CN

Canonical SMILES

C(CC(=O)[O-])C(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.